Indeglitazar

Catalog No.
S530608
CAS No.
835619-41-5
M.F
C19H19NO6S
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indeglitazar

CAS Number

835619-41-5

Product Name

Indeglitazar

IUPAC Name

3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)

InChI Key

YMPALHOKRBVHOJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PLX-204; PLX204; PLX 204; PPM-204; PPM204; PPM 204; Indeglitazar

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O

The exact mass of the compound Indeglitazar is 389.0933 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indeglitazar is an orally bioavailable, pan-active peroxisome proliferator-activated receptor (PPAR) agonist that targets the PPARα, PPARγ, and PPARδ isoforms [1]. Unlike traditional thiazolidinediones (TZDs), it is engineered as a full agonist of PPARα but a partial agonist of PPARγ and PPARδ [1]. In pharmaceutical research and assay development, it serves as a highly specific reference material for decoupling insulin sensitization and lipid lowering from the adipogenic side effects typically associated with full PPARγ activation[1]. Its distinct pharmacological profile, characterized by high oral bioavailability and a structurally distinct binding mechanism, makes it a critical tool compound for advanced metabolic syndrome modeling and structural biology applications requiring a balanced, multi-receptor modulator [1].

Substituting Indeglitazar with classic, single-target PPARγ agonists (such as rosiglitazone or pioglitazone) fundamentally compromises experimental integrity in pan-metabolic studies [1]. Full PPARγ agonists drive robust adipocyte differentiation, leading to significant weight gain and massive adiponectin upregulation, which confounds obesity and cardiovascular endpoints[1]. Because Indeglitazar utilizes a distinct binding mode that displaces key receptor residues, it functions as a partial agonist that achieves comparable glycemic control without triggering full adipogenic commitment [1]. Utilizing a generic TZD instead of Indeglitazar will result in artifactual weight gain and fail to replicate the adiponectin-independent glucose-lowering mechanisms required for next-generation metabolic research [1].

Preadipocyte Differentiation and Partial Agonism Potency

In functional insulin sensitization assays measuring preadipocyte differentiation, Indeglitazar demonstrates a highly controlled partial agonist profile compared to the full agonist rosiglitazone [1]. While both compounds achieve a comparable maximal functional response, Indeglitazar requires a significantly higher concentration to drive differentiation, confirming its ability to sensitize insulin pathways without aggressively triggering adipogenesis [1].

Evidence DimensionEC50 for preadipocyte differentiation
Target Compound Data0.32 μM (Indeglitazar)
Comparator Or Baseline0.013 μM (Rosiglitazone)
Quantified Difference~25-fold lower potency in driving adipogenic differentiation
ConditionsIn vitro preadipocyte differentiation assay

This confirms its utility as a partial agonist, allowing researchers to study insulin sensitization without triggering the full adipogenic cascade associated with standard TZDs.

Adiponectin Secretion Profile in Obese Models

A critical differentiator for Indeglitazar is its blunted effect on adiponectin secretion, which separates its glucose-lowering efficacy from typical TZD pathways [1]. When evaluated against pioglitazone, Indeglitazar produced a significantly lower fold-increase in circulating adiponectin, proving that its metabolic benefits are largely adiponectin-independent [1].

Evidence DimensionFold-increase in circulating adiponectin
Target Compound Data1.9-fold increase
Comparator Or Baseline3.5-fold increase (Pioglitazone)
Quantified Difference45% lower induction of adiponectin compared to pioglitazone
Conditionsob/ob mouse model of diabetes after 14 days of oral dosing

Validates Indeglitazar as the necessary reference compound for investigating adiponectin-independent mechanisms of glycemic control.

Structural Binding Dynamics and Receptor Conformation

The partial agonism of Indeglitazar is structurally driven by a specific water-mediated carboxylate interaction within the PPARγ ligand-binding domain [1]. Unlike rosiglitazone, which interacts directly with the receptor, Indeglitazar's binding displaces the side-chain hydroxyl group of Tyr-327, fundamentally altering the receptor's conformation and subsequent co-activator recruitment [1].

Evidence DimensionDisplacement of PPARγ Tyr-327 side-chain hydroxyl
Target Compound Data>2 Å displacement via water-mediated interaction
Comparator Or BaselineNo displacement; direct interaction (Rosiglitazone)
Quantified Difference>2 Å structural shift in key binding residue
ConditionsHigh-throughput co-crystallography of the PPARγ ligand-binding domain complex

Provides a precise structural rationale for procurement by structural biologists requiring a validated partial agonist for differential co-activator recruitment assays.

Metabolic Syndrome and Obesity Modeling

Indeglitazar is the preferred agent for long-term in vivo studies where decoupling insulin sensitization from TZD-induced weight gain is required, as it avoids the full adipogenic commitment seen with pioglitazone [1].

Structural Biology and Co-activator Recruitment Assays

Due to its distinct water-mediated binding mode that displaces Tyr-327 by >2 Å, it serves as a benchmark partial agonist for studying differential receptor conformations and screening novel non-TZD modulators[1].

Adiponectin-Independent Glycemic Research

Ideal for in vitro and in vivo assays aiming to map alternative glucose-lowering pathways, given its significantly blunted effect on adiponectin secretion compared to standard full agonists[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

389.09330850 Da

Monoisotopic Mass

389.09330850 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JMC809G4ZH

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C (PPAR) [HSA:5465 5467 5468] [KO:K07294 K04504 K08530]

Other CAS

835619-41-5

Wikipedia

Indeglitazar

Dates

Last modified: 07-15-2023
1: Artis DR, Lin JJ, Zhang C, Wang W, Mehra U, Perreault M, Erbe D, Krupka HI,

Explore Compound Types